

1-Ethyl-3-methylimidazolium dicyanamide CAS number 370865-89-7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Ethyl-3-methylimidazolium dicyanamide*

Cat. No.: *B1365684*

[Get Quote](#)

1-Ethyl-3-methylimidazolium Dicyanamide: A Technical Guide

CAS Number: 370865-89-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium dicyanamide, abbreviated as [EMIM][DCA], is a room-temperature ionic liquid (RTIL) that has garnered significant interest across various scientific and industrial fields.^[1] Its unique combination of properties, including low volatility, high thermal stability, and tunable miscibility, makes it a versatile compound with applications ranging from green chemistry to advanced materials science.^{[2][3]} This technical guide provides a comprehensive overview of [EMIM][DCA], summarizing its physicochemical and electrochemical properties, detailing its applications with available experimental insights, and addressing its safety and toxicological profile.

Physicochemical Properties

[EMIM][DCA] is a salt that exists as a liquid at or near room temperature.^[4] Its properties are largely defined by the electrostatic and van der Waals interactions between the 1-ethyl-3-methylimidazolium cation and the dicyanamide anion.

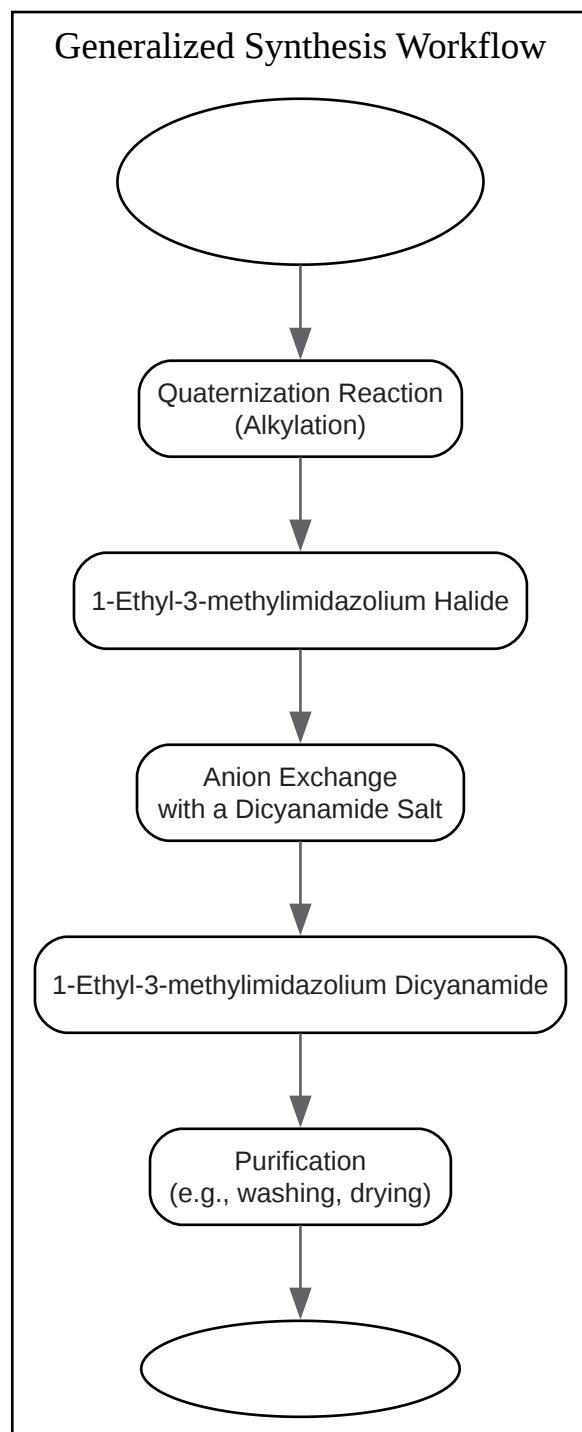
Table 1: General and Physicochemical Properties of **1-Ethyl-3-methylimidazolium Dicyanamide**

Property	Value	References
Molecular Formula	C ₈ H ₁₁ N ₅	[5]
Molecular Weight	177.21 g/mol	
Appearance	Colorless to pale yellow liquid	[1]
Melting Point	-21 °C	
Thermal Decomposition Temperature	>300 °C	[1]
Density	1.10 g/cm ³ at 25°C	
Viscosity	16.8 cP at 20°C	
Solubility	Miscible with water and polar organic solvents like acetone, acetonitrile, and ethanol. Immiscible with non-polar solvents such as cyclohexane and methyl tert-butyl ether.	[1][5]

Electrochemical Properties

The ionic nature of [EMIM][DCA] imparts it with significant electrical conductivity, making it a candidate for various electrochemical applications.[3]

Table 2: Electrochemical Properties of **1-Ethyl-3-methylimidazolium Dicyanamide**


Property	Value	References
Electrical Conductivity	25.3 mS/cm	
Electrochemical Window	3.0 V	

Synthesis

While a detailed, step-by-step protocol for the synthesis of **1-Ethyl-3-methylimidazolium dicyanamide** is not readily available in the provided search results, a general synthesis strategy for imidazolium-based ionic liquids involves a two-step process. This typically includes the quaternization of an N-alkylimidazole followed by an anion exchange reaction.

A representative synthesis for a similar ionic liquid, 1-ethyl-3-methylimidazolium ethyl sulfate, involves the reaction of N-methylimidazole with diethyl sulfate.^[6] The resulting product is then purified. For [EMIM][DCA], a subsequent anion exchange step with a dicyanamide salt (e.g., sodium dicyanamide) would be necessary.

Below is a generalized workflow for the synthesis of an imidazolium-based ionic liquid.

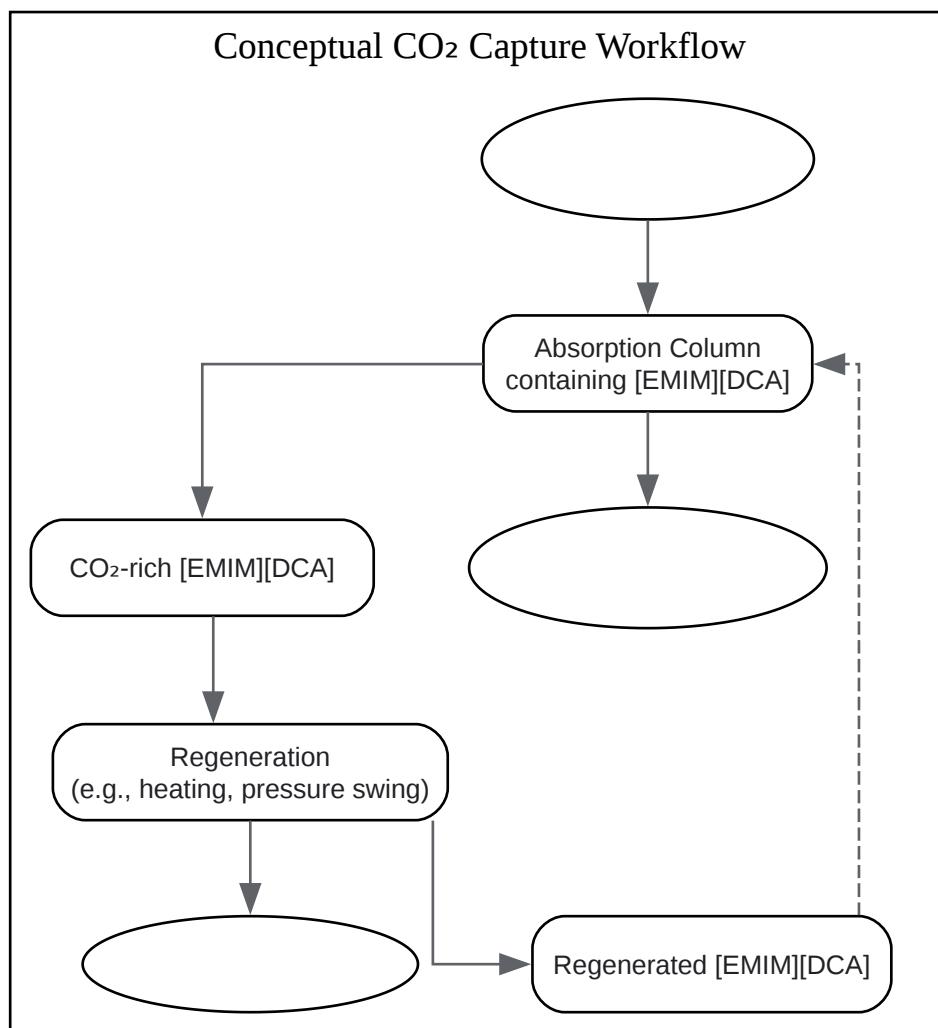
[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **1-Ethyl-3-methylimidazolium dicyanamide**.

Applications

[EMIM][DCA] has demonstrated utility in a variety of applications, primarily leveraging its properties as a solvent and an electrolyte.

Green Solvent in Catalysis

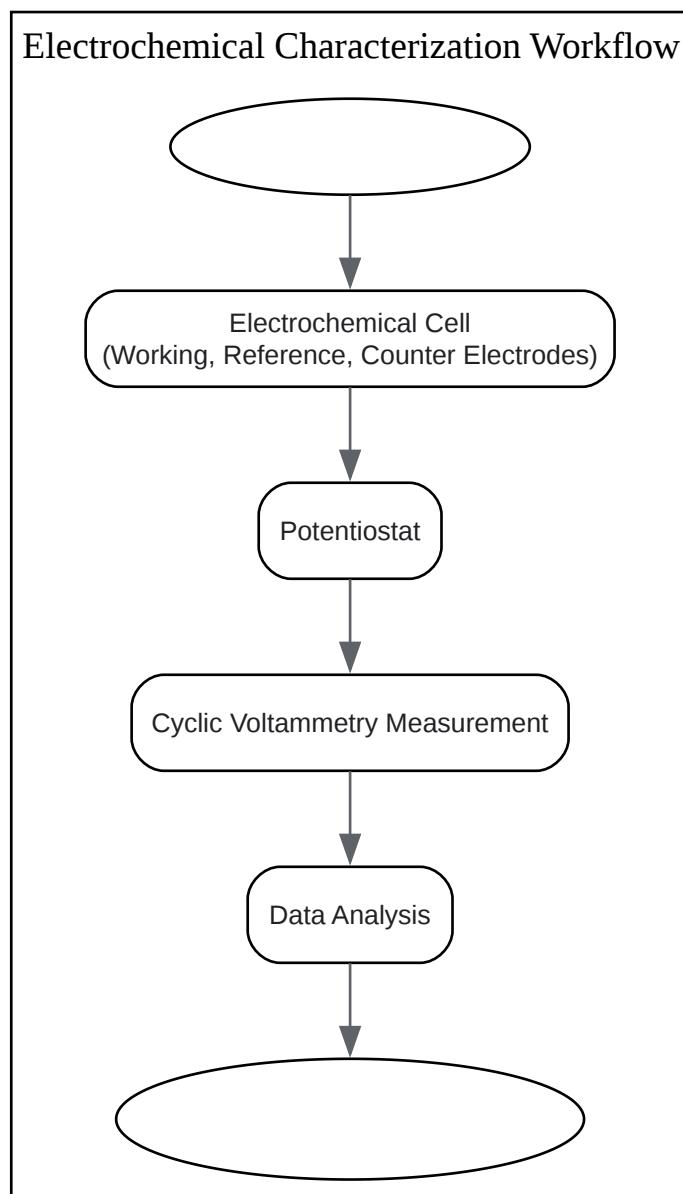

[EMIM][DCA] has been effectively used as a catalyst and solvent in the glycolysis of polyethylene terephthalate (PET).^[7]

- Experimental Insight: In one study, optimized conditions for PET glycolysis using [EMIM][DCA] as a catalyst resulted in a 93% yield of bis-hydroxy ethylene terephthalate (BHET) with 100% PET conversion.^[7] The reaction was found to follow pseudo-first-order kinetics with an activation energy of 168 kJ mol⁻¹.^[7] Analysis of the reaction products was performed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.^[7]

CO₂ Separation

The selective absorption of carbon dioxide is a critical area of research for environmental and industrial applications. [EMIM][DCA] has been investigated for its potential in CO₂/H₂ separation.

- Experimental Insight: Studies on the solubility of CO₂ in various 1-ethyl-3-methylimidazolium-based ionic liquids have shown that the anion plays a significant role in the absorption process.^[8] While detailed experimental protocols are not provided, the general methodology involves measuring the solubility and diffusivity of CO₂ in the ionic liquid at various temperatures and pressures using an isochoric pressure drop approach.^[8] The interaction between CO₂ and the dicyanamide anion contributes to the selective capture of CO₂.


[Click to download full resolution via product page](#)

A conceptual workflow for CO₂ separation using [EMIM][DCA].

Electrochemical Applications

As an ionic liquid with good conductivity, [EMIM][DCA] is a promising electrolyte for electrochemical devices such as batteries and supercapacitors.^[3]

- Experimental Insight: The electrochemical characterization of imidazolium-based ionic liquids typically involves cyclic voltammetry to determine the electrochemical window.^[9] This technique measures the current response of the ionic liquid to a sweeping potential, identifying the voltage range over which the liquid is stable.

[Click to download full resolution via product page](#)

A typical workflow for the electrochemical characterization of [EMIM][DCA].

Biological Activity and Toxicology

No information regarding the interaction of **1-Ethyl-3-methylimidazolium dicyanamide** with specific biological signaling pathways was found in the reviewed literature. This is expected, as this compound is primarily an industrial chemical and not a therapeutic agent. However, general toxicological studies on imidazolium-based ionic liquids have been conducted.

The toxicity of imidazolium ionic liquids is influenced by the length of the alkyl chain on the cation, with longer chains generally leading to increased toxicity.[\[10\]](#)[\[11\]](#) The anion is considered to have a lesser effect on toxicity.[\[11\]](#)

Table 3: Summary of Toxicological Data for Imidazolium-Based Ionic Liquids

Organism/Cell Line	Effect	Experimental Assay	Reference
Physa acuta (snail)	Inhibition of growth and reproduction; induced oxidative stress and lipid peroxidation.	Acute and developmental toxicity assays, measurement of antioxidant enzyme activity (SOD, GST, CAT).	[10]
Daphnia magna	Acute toxicity (LC50 values reported for various imidazolium ILs); chronic exposure led to reduced reproductive output.	21-day chronic bioassays.	[12]
Fish (CCO) and Human (HeLa) cell lines	Cytotoxicity, with effects being concentration-dependent and influenced by the anion and alkyl chain length.	MTT cell viability assay.	[13]
Photobacterium	Acute toxicity, with shorter alkyl chains on the imidazolium cation showing lower toxicity. The ionic liquids were found to be not readily biodegradable.	Microtox standard procedure, BOD5 test.	[11]

These studies suggest that while often termed "green solvents," imidazolium-based ionic liquids are not without biological and environmental impact and should be handled with appropriate safety precautions.

Safety and Handling

Safety data sheets for **1-Ethyl-3-methylimidazolium dicyanamide** indicate that it is harmful if swallowed and may cause skin and eye irritation. It is important to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

1-Ethyl-3-methylimidazolium dicyanamide is a versatile ionic liquid with a compelling set of properties that make it suitable for a range of applications, from enhancing the sustainability of chemical processes to enabling new electrochemical technologies. While its "green" credentials must be considered in the context of its potential toxicity, its low volatility offers a significant advantage over traditional organic solvents. Further research into detailed experimental protocols and a deeper understanding of its long-term environmental fate will be crucial for its widespread and responsible adoption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinfo.com [nbinfo.com]
- 4. Understanding the mechanism of CO₂ capture by 1,3 di-substituted imidazolium acetate based ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. 1-Ethyl-3-methylimidazolium Dicyanamide [solvionic.com]

- 6. alfa-chemical.com [alfa-chemical.com]
- 7. Insights into 1-ethyl 3-methyl imidazolium dicyanamide-catalysed glycolysis of polyethylene terephthalate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. electrochemsci.org [electrochemsci.org]
- 10. Toxicity of imidazolium-based ionic liquids on *Physa acuta* and the snail antioxidant stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Ethyl-3-methylimidazolium dicyanamide CAS number 370865-89-7]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1365684#1-ethyl-3-methylimidazolium-dicyanamide-cas-number-370865-89-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com